(4-Cyclohexylpyrrolidin-3-yl)methanol
Overview
Description
(4-Cyclohexylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Enantioselective Alkylation
The compound (4-Cyclohexylpyrrolidin-3-yl)methanol has been studied in the context of asymmetric synthesis, particularly in the catalytic enantioselective alkylation using dialkylzincs. This process involves high enantiotopic group- and diastereotopic face-selectivity to yield alcohol complexes. Such techniques are crucial in the synthesis of chiral molecules, which have broad applications in pharmaceuticals and agrochemicals (Takemoto et al., 1998).
Synthesis of Pyrrolidine Derivatives
Another application lies in the synthesis of pyrrolidine derivatives such as (4S-phenylpyrrolidin-2R-yl)methanol. These compounds are synthesized via the double reduction of cyclic sulfonamide precursors, indicating the versatility of this compound in organic synthesis and its potential in creating various bioactive molecules (Evans, 2007).
Methanol as a Hydrogen Donor
Methanol, including derivatives such as this compound, acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes. This property is particularly relevant in the reduction of ketones to alcohols, a fundamental process in chemical synthesis (Smith & Maitlis, 1985).
Chiral High-Performance Liquid Chromatography (HPLC)
The compound has been used in the development of chiral HPLC methods, particularly for analyzing stereoisomers of novel compounds. This demonstrates its application in analytical chemistry, where precise and accurate separation of chiral molecules is essential (Shekar et al., 2014).
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
This compound-based ligands form stable complexes that catalyze Huisgen 1,3-dipolar cycloadditions. This process is important in click chemistry, a method widely used in drug discovery and material sciences (Ozcubukcu et al., 2009).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine compounds have been associated with various biological activities and could potentially influence a range of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Action Environment
The environmental impact of methanol production, including plasma-assisted and electrically heated thermocatalytic dry methane reforming based processes, has been assessed .
Properties
IUPAC Name |
(4-cyclohexylpyrrolidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-8-10-6-12-7-11(10)9-4-2-1-3-5-9/h9-13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYDPQZZIHEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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